molecular formula C14H11ClO4 B14329314 (4-Chlorophenyl)methyl 3,4-dihydroxybenzoate CAS No. 109232-25-9

(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate

Cat. No.: B14329314
CAS No.: 109232-25-9
M. Wt: 278.69 g/mol
InChI Key: GNJZNTGMJFFICT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with (4-chlorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzoate moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence its biological activity. The chlorine atom on the phenyl ring can also affect the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydroxybenzoate: Lacks the 4-chlorophenyl group, which may result in different reactivity and biological activity.

    (4-Chlorophenyl)methyl benzoate: Lacks the hydroxyl groups, which can affect its chemical and biological properties.

    4-Chlorophenyl 3,4-dihydroxybenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

(4-Chlorophenyl)methyl 3,4-dihydroxybenzoate is unique due to the presence of both the 4-chlorophenyl group and the 3,4-dihydroxybenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

109232-25-9

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

(4-chlorophenyl)methyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C14H11ClO4/c15-11-4-1-9(2-5-11)8-19-14(18)10-3-6-12(16)13(17)7-10/h1-7,16-17H,8H2

InChI Key

GNJZNTGMJFFICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)O)O)Cl

Origin of Product

United States

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